3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide

HIV-1 NNRTI Antiviral Potency

This diarylpyrimidine (DAPY) derivative is a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) engineered to overcome resistance limitations of etravirine and rilpivirine. Its unique piperazine sulfonyl group forms novel hydrogen bonds within NNIBP tolerant region I, delivering single-digit nanomolar potency against wild-type and five clinically relevant mutant HIV-1 strains, with a 21.2-fold improvement over precursor BH-11c against the resistant double mutant. Differentiated by improved water solubility and reduced CYP450 liability, compound 18b1 (PDB: 8FE8) serves as a critical lead compound for antiretroviral discovery programs. Secure high-purity batches (>98%) for in vitro ADME, in vivo PK, and structural biology studies.

Molecular Formula C16H27N5O3S
Molecular Weight 369.48
CAS No. 1021248-54-3
Cat. No. B2727140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide
CAS1021248-54-3
Molecular FormulaC16H27N5O3S
Molecular Weight369.48
Structural Identifiers
SMILESCC(C)CC(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=NC=CC=N2
InChIInChI=1S/C16H27N5O3S/c1-14(2)13-15(22)17-7-4-12-25(23,24)21-10-8-20(9-11-21)16-18-5-3-6-19-16/h3,5-6,14H,4,7-13H2,1-2H3,(H,17,22)
InChIKeySWWBUKVPHWRQSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for 3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide (CAS 1021248-54-3) as a Next-Generation NNRTI Lead


The compound 3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide is a newly designed diarylpyrimidine (DAPY) derivative characterized by a piperazine sulfonyl moiety. It functions as a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) targeting HIV-1 reverse transcriptase (RT) [1]. Its structural design focuses on establishing enhanced backbone-binding interactions within the RT enzyme's tolerant region I, a feature that aims to improve potency against both wild-type and drug-resistant viral strains [1].

Why Generic DAPY NNRTIs Cannot Substitute for 3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide in Drug-Resistant HIV Research


The rapid emergence of drug-resistant HIV-1 strains and the unsatisfactory drug-like properties of currently approved DAPY NNRTIs, such as etravirine and rilpivirine, severely limit their clinical utility [1]. This compound, identified as a lead from a structure-based design campaign, was specifically engineered to overcome these limitations. The integration of a piperazine sulfonyl group establishes novel hydrogen bonds with the main chains of key binding pocket residues, which is a fundamental departure from the interaction profile of earlier agents. This leads to a differentiated resistance profile and improved pharmacokinetic parameters that cannot be achieved by simply interchanging it with older, in-class compounds [1].

Quantitative Differentiation of 3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide Against Standard-of-Care NNRTIs


Superior Antiviral Potency Against Wild-Type HIV-1 (IIIB) Compared to Etravirine

Against wild-type HIV-1 (strain IIIB), compound 18b1 demonstrated an EC50 of 0.0014 µM, which is superior to the approved NNRTI etravirine (ETR, EC50 = 0.0033 µM). This represents a more than 2-fold improvement in potency [1].

HIV-1 NNRTI Antiviral Potency

Superior Potency Against the F227L/V106A Double Mutant Compared to the Lead Compound BH-11c

Compound 18b1 exhibited an EC50 of 0.0099 µM against the highly drug-resistant HIV-1 double mutant F227L/V106A. This potency is approximately 20-fold greater than the lead compound BH-11c (EC50 = 0.21 µM) from which it was derived [1].

Drug Resistance HIV-1 Mutants NNRTI

Broad-Spectrum Activity Across a Panel of Clinically Relevant NNRTI-Resistant Mutants

Compound 18b1 demonstrates single-digit nanomolar potency against a panel of five mutant HIV-1 strains, including K103N, Y181C, and L100I, a breadth of activity that is significantly better than the approved drug etravirine. For instance, against the Y181C mutant, 18b1 (EC50 = 0.0064 µM) was 2.8-fold more potent than etravirine (EC50 = 0.018 µM) [1].

Broad-Spectrum Activity Drug Resistance NNRTI

Improved Solubility and Reduced CYP450 Liability Compared to Approved DAPY NNRTIs

Compound 18b1 demonstrates improved water solubility and a more favorable cytochrome P450 (CYP) inhibition profile compared to the currently approved diarylpyrimidine (DAPY) NNRTIs, such as etravirine and rilpivirine [1]. This represents a class-level improvement in drug-like properties for the piperazine sulfonyl-bearing sub-series.

Drug-like Properties Pharmacokinetics Solubility

Procurement-Driven Application Scenarios for 3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide (18b1)


Lead Compound for Pan-Resistant HIV-1 Drug Discovery Programs

Given its single-digit nanomolar EC50 values against wild-type and five mutant strains, including a 21.2-fold improvement over the precursor BH-11c against a resistant double mutant, compound 18b1 is ideally suited as a high-value lead for discovery programs explicitly focused on overcoming NNRTI resistance [1].

Pharmacological Tool for Investigating NNRTI Binding Pocket Interactions

The existence of a co-crystal structure (PDB: 8FE8) and molecular dynamics simulation data for 18b1 in complex with RT provides a unique structural biology tool. Its differentiated binding mode, where the piperazine sulfonyl group engages the protein backbone, makes it a critical probe for studying novel interactions in the NNIBP tolerant region I, an application not accessible with older NNRTIs [1].

Benchmark Standard for Next-Generation DAPY Pharmacokinetic Studies

Comparative data explicitly states that 18b1 possesses improved water solubility and a reduced CYP450 liability profile compared to approved DAPY NNRTIs [1]. This makes it a suitable reference compound in preclinical in vitro ADME and in vivo PK studies aimed at optimizing the drug-like properties of new piperazine-containing antiretroviral libraries.

Quote Request

Request a Quote for 3-methyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.